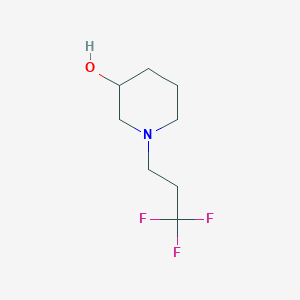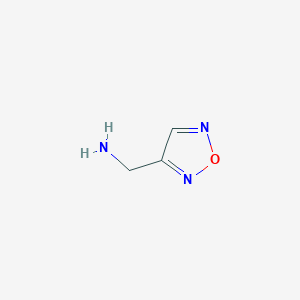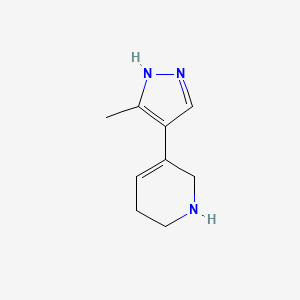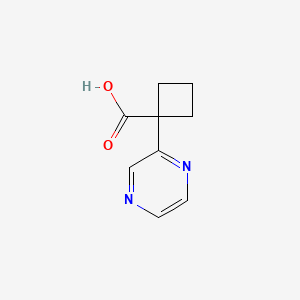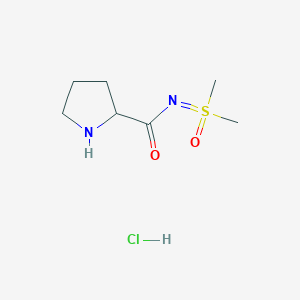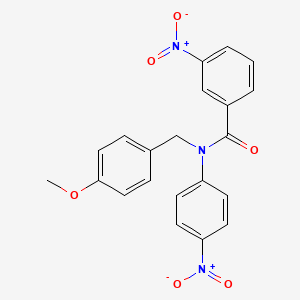
1-(3-(Isobutylthio)phenyl)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(Isobutylthio)phenyl)ethanol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an ethyl chain, which is further connected to a phenyl ring substituted with an isobutylthio group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(Isobutylthio)phenyl)ethanol can be achieved through several methods. One common approach involves the reaction of 3-(isobutylthio)benzaldehyde with a suitable reducing agent to form the corresponding alcohol. The reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently and cost-effectively.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(Isobutylthio)phenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be employed under specific conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield 3-(isobutylthio)benzaldehyde, while reduction could produce various alcohol derivatives.
Aplicaciones Científicas De Investigación
1-(3-(Isobutylthio)phenyl)ethanol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound may be studied for its potential biological activities and interactions with biomolecules.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(3-(Isobutylthio)phenyl)ethanol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. Additionally, the phenyl ring and isobutylthio group may interact with hydrophobic regions of proteins or other macromolecules, affecting their activity.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(Isobutylthio)phenyl)ethanol: Similar structure but with the isobutylthio group at the para position.
1-(3-(Methylthio)phenyl)ethanol: Similar structure but with a methylthio group instead of an isobutylthio group.
1-(3-(Ethylthio)phenyl)ethanol: Similar structure but with an ethylthio group instead of an isobutylthio group.
Uniqueness
1-(3-(Isobutylthio)phenyl)ethanol is unique due to the presence of the isobutylthio group, which imparts distinct chemical and physical properties
Propiedades
Fórmula molecular |
C12H18OS |
|---|---|
Peso molecular |
210.34 g/mol |
Nombre IUPAC |
1-[3-(2-methylpropylsulfanyl)phenyl]ethanol |
InChI |
InChI=1S/C12H18OS/c1-9(2)8-14-12-6-4-5-11(7-12)10(3)13/h4-7,9-10,13H,8H2,1-3H3 |
Clave InChI |
WUMIMPLEBCZWGV-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CSC1=CC=CC(=C1)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Benzyl ((3-azabicyclo[3.1.0]hexan-6-yl)methyl)carbamate](/img/structure/B15226862.png)
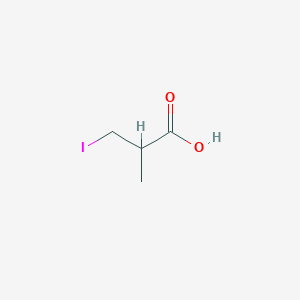
![4-(5-Chloro-2-(pyridin-4-yl)pyrazolo[1,5-a]pyrimidin-7-yl)morpholine](/img/structure/B15226873.png)

![2-Amino-1-(5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)ethan-1-ol](/img/structure/B15226893.png)

![4-Bromo-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B15226905.png)
